molecular formula C20H15ClN4O2 B3646572 5-chloro-2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

5-chloro-2-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B3646572
M. Wt: 378.8 g/mol
InChI Key: SAWKNJIWVUIIRU-UHFFFAOYSA-N
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Description

“5-chloro-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide” is a chemical compound with the molecular formula C16H16ClNO2 . It is a metabolite of the antidiabetic drug Glyburide . A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized and their anti-proliferative activity was evaluated against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines .


Synthesis Analysis

In a previous study, the phenyl benzamide derivatives were achieved by the reaction of 5-chloro-2-methoxybenzoic acid with aniline . Later, it was found that the produced compound was almost planar and the rotation around its single bonds was restricted due to the delocalization of both of π and n electrons all over the molecule . In the present study, aniline was replaced with benzylamine in order to increase the flexibility of the produced compounds by possible rotation around the single bonds .


Molecular Structure Analysis

The molecular weight of “5-chloro-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide” is 289.75 g/mol . The InChI string is InChI=1S/C16H16ClNO2/c1-20-15-8-7-13 (17)11-14 (15)16 (19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3, (H,18,19) . The canonical SMILES is COC1=C (C=C (C=C1)Cl)C (=O)NCCC2=CC=CC=C2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “5-chloro-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide” include a molecular weight of 289.75 g/mol, XLogP3 of 3.9, one hydrogen bond donor count, two hydrogen bond acceptor count, and five rotatable bond count .

Future Directions

The future directions for “5-chloro-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide” could involve further exploration of its derivatives as potential anticancer agents. More research is needed to understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-27-19-10-7-13(21)11-16(19)20(26)22-14-8-9-17-18(12-14)24-25(23-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKNJIWVUIIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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